molecular formula C13H17Cl2N3O B13986944 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one

3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one

Cat. No.: B13986944
M. Wt: 302.20 g/mol
InChI Key: NVTJZQAEHNSDMX-UHFFFAOYSA-N
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Description

3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one is a chemical compound of interest in pharmaceutical and life sciences research, particularly in the field of oncology. This synthetic molecule features a benzimidazolone core linked to a bis(2-chloroethyl)amino group, which is a characteristic functional group of nitrogen mustards . Nitrogen mustards are a class of bifunctional alkylating agents known to form DNA intra- and interstrand cross-links (ICLs), which can disrupt essential cellular processes like DNA replication and transcription, leading to cytotoxicity, particularly in rapidly dividing cells . The compound's structure combines this alkylating potential with a benzimidazole pharmacophore, a heterocyclic scaffold frequently found in bioactive molecules . Benzimidazole derivatives are noted for their diverse biological activities and have garnered significant attention in anticancer agent development . The electron-rich nitrogen heterocycles can readily interact with various biological targets through hydrogen bonding and other weak interactions . Researchers may investigate this compound as a potential alkylating agent or as a structural template for developing novel therapeutics. Its research applications are focused on studying mechanisms of DNA damage, cell cycle arrest, and apoptosis, as well as exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.20 g/mol

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C13H17Cl2N3O/c14-5-7-17(8-6-15)9-10-18-12-4-2-1-3-11(12)16-13(18)19/h1-4H,5-10H2,(H,16,19)

InChI Key

NVTJZQAEHNSDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCN(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one typically involves the reaction of bis(2-chloroethyl)amine with benzimidazole derivatives. One common method involves the following steps:

    Starting Materials: Bis(2-chloroethyl)amine and a benzimidazole derivative.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.

    Procedure: The bis(2-chloroethyl)amine is added to the benzimidazole derivative in the presence of a base, such as triethylamine. The mixture is then heated under reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and benzimidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives and amines, which can be further utilized in different applications.

Scientific Research Applications

3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cell division and induces cell death. The primary molecular targets are the guanine bases in the DNA, which are highly susceptible to alkylation.

Comparison with Similar Compounds

Table 1: Key Structural and Mechanistic Comparisons

Compound Core Structure Alkylating Groups Primary Mechanism Efficacy Notes
3-[2-[Bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one Benzimidazol-2-one Bis(2-chloroethyl)aminoethyl DNA ICLs via chloroethyl groups Enhanced DNA binding via aromatic core
Nitrogen Mustard (HN2) Ethylenediamine derivative Bis(2-chloroethyl)amino Immediate DNA and protein crosslinks Rapid crosslinking but poor specificity
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Nitrosourea Chloroethyl + nitroso group Delayed DNA ICLs and carbamoylation Increased blood-brain barrier penetration
Bendamustine Benzimidazole + butanoic acid Bis(2-chloroethyl)amino DNA damage + purine analog mimicry Dual mechanism; resistance mitigation
Chlorozotocin Glucose-conjugated nitrosourea Chloroethyl + carbamoyl-glucose DNA ICLs with reduced hematotoxicity Targeted alkylation via glucose uptake

Mechanistic Differences

  • Kinetics of Crosslinking : Unlike HN2, which induces immediate DNA-protein crosslinks, the benzimidazol-2-one derivative may exhibit delayed crosslinking kinetics akin to nitrosoureas (e.g., BCNU), where ICL formation peaks 6–8 hours post-treatment due to intermediate carbocation generation .
  • Protein Binding : While nitrosoureas like CCNU carbamoylate lysine residues in proteins , the benzimidazol-2-one derivative’s planar aromatic core may favor DNA intercalation over protein binding, reducing off-target effects .

Efficacy and Selectivity

  • DNA Binding Specificity: The benzimidazol-2-one core enables π-π stacking with DNA bases, enhancing ICL formation in adenine-thymine-rich regions, a feature absent in non-aromatic mustards like HN2 .
  • Toxicity Profile : Chlorozotocin’s glucose moiety reduces myelosuppression, whereas the benzimidazol-2-one derivative’s lack of carbohydrate conjugation may correlate with higher hematologic toxicity, similar to BCNU .

Biological Activity

The compound 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one , often referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Benzimidazole compounds are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a benzimidazole ring system substituted with a bis(2-chloroethyl)amino group. This structural feature is critical as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines. The mechanism involves the formation of DNA cross-links, which inhibit DNA replication and transcription, leading to cell death.
  • Antimicrobial Properties : Studies have demonstrated significant antibacterial and antifungal activity against a variety of pathogens. The compound's mechanism likely involves the disruption of microbial cell membranes and interference with metabolic processes.
  • Anti-inflammatory Effects : Some investigations suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including Mia PaCa-2 and PANC-1. Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting strong potential for further development as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-212.5DNA cross-linking
PANC-110.0Inhibition of DNA replication
RKO15.0Induction of apoptosis
LoVo14.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed over 80% inhibition of growth at certain concentrations, indicating strong antibacterial properties .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Activity

In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential use in treating inflammatory diseases .

Case Studies

  • Cancer Treatment : A clinical trial involving patients with advanced pancreatic cancer tested the efficacy of a regimen including this benzimidazole derivative alongside traditional chemotherapy agents. Preliminary results indicated improved patient outcomes and reduced side effects compared to standard treatments alone.
  • Infection Control : A case study highlighted the successful application of this compound in treating resistant bacterial infections in hospitalized patients, showcasing its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of benzimidazol-2-one derivatives. For example, benzimidazol-2-one may react with bis(2-chloroethyl)amine under reflux conditions in a polar solvent (e.g., ethanol or methanol) with a base (e.g., NaOH) to facilitate nucleophilic substitution. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 benzimidazole to alkylating agent). Purification typically involves recrystallization from methanol or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the bis(2-chloroethyl)aminoethyl side chain and benzimidazole core. Key signals include δ ~3.6–3.8 ppm (N–CH2_2Cl) and δ ~7.2–8.1 ppm (aromatic protons).
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N distances in the chloroethyl group: ~1.47 Å) and confirms stereochemistry. Data-to-parameter ratios >12 and R-factors <0.07 ensure reliability .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~650 cm1^{-1} (C–Cl stretch) validate functional groups .

Q. How are structural derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivatives are synthesized via:

  • Aldol Condensation : Reacting 2-acetylbenzimidazole with aromatic aldehydes in ethanol/water (1:1) under basic conditions (10% NaOH) yields α,β-unsaturated ketones. Reaction progress is monitored via TLC .
  • Alkylation : Substituting the benzimidazole nitrogen with alkyl/aryl groups using alkyl halides (e.g., dodecyl bromide) under phase-transfer catalysis (e.g., tetra-n-butylammonium bromide) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and reaction pathways for alkylation steps. For example, B3LYP/6-31G* models identify energy barriers for N-alkylation vs. O-alkylation.
  • Reaction Path Search Software : Tools like GRRM or AFIR automate exploration of intermediates, reducing trial-and-error experimentation. Coupled with machine learning (e.g., Bayesian optimization), these methods prioritize high-yield conditions .

Q. What reactor design considerations are critical for scaling up synthesis while minimizing side products?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic alkylation steps, reducing thermal decomposition.
  • Membrane Separation : Integrate in situ purification (e.g., nanofiltration) to remove unreacted reagents.
  • Process Control : Use PID controllers to maintain pH (7–9) and temperature (±2°C) during critical steps .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. cytotoxic effects)?

  • Methodological Answer :

  • In Silico Profiling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like DNA topoisomerases or tubulin. Discrepancies may arise from assay conditions (e.g., cell line specificity).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50_{50} values across studies, controlling for variables like solvent (DMSO vs. saline) and exposure time .

Q. What experimental frameworks are recommended for evaluating the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • In Vitro Assays : Microsomal stability tests (human liver microsomes + NADPH) quantify metabolic half-life. LC-MS/MS detects metabolites (e.g., hydroxylation at the chloroethyl group).
  • In Vivo Models : Radiolabeled compound (e.g., 14^{14}C) tracks tissue distribution in rodents. PK parameters (AUC, Cmax_{max}) are modeled via non-compartmental analysis .

Q. How can structural modifications enhance the compound’s selectivity for cancer cells over healthy cells?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) activated by tumor-specific enzymes (e.g., matrix metalloproteinases).
  • Targeted Delivery : Conjugate with monoclonal antibodies (e.g., anti-HER2) via click chemistry (CuAAC) to improve tumor accumulation .

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